![molecular formula C10H8N4O3 B1621494 Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-83-4](/img/structure/B1621494.png)

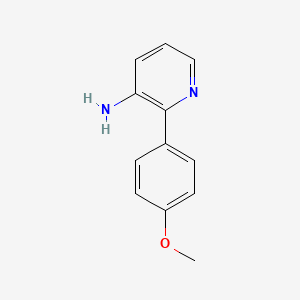

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Vue d'ensemble

Description

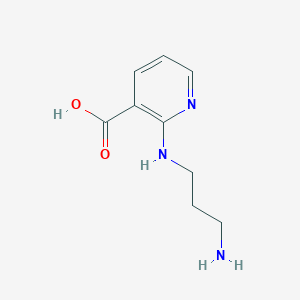

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 64689-83-4 . It has a molecular weight of 232.2 .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 2 steps: the first step involves a 46 percent yield in ethanol for 3 hours under heating conditions, and the second step involves a 67 percent yield in 0.17 hours at 200 - 225 °C .Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate . The InChI code for this compound is 1S/C10H8N4O3/c1-2-17-10(16)7-5-12-8-6(3-11)4-13-14(8)9(7)15/h4-5,12H,2H2,1H3 .Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.2 . The storage temperature is between 28 C .Applications De Recherche Scientifique

Antiviral Agent Synthesis

This compound serves as a precursor in the synthesis of condensed pyrimidines, which are crucial structural fragments in antiviral agents. The Dimroth rearrangement process, often used in this synthesis, benefits from the compound’s structure, facilitating the production of antiviral compounds with high efficacy .

Development of Bone Morphogenetic Protein Receptor Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is present in many synthetic drugs, including bone morphogenetic protein receptor inhibitors. These inhibitors are useful for treating conditions like anemia, muscular dystrophy, and atherosclerosis .

c-AMP Phosphodiesterase Inhibition

Due to its structural similarity to purine analogs, Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits c-AMP phosphodiesterase inhibitory activity. This activity is significant for regulating intracellular levels of cyclic AMP, an important messenger in many biological processes .

Tyrosine Kinase Inhibition

The compound is recognized for its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, making them a target for cancer therapies .

Mimicking Calcium Channel Blockers

Structurally related to Hantzsch 1,4-dihydropyridine, this compound behaves as a potent mimic of calcium channel blockers. These blockers are essential in treating cardiovascular diseases by relaxing the blood vessels and reducing blood pressure .

KATP Channel Opening

Related pyrazolo[5,1-b]quinazolines, which share a similar structure to Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate, have been found to be potent KATP channel openers. These channels play a role in protecting cardiac and neuronal cells during metabolic stress .

Propriétés

IUPAC Name |

ethyl 3-cyano-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c1-2-17-10(16)7-5-12-8-6(3-11)4-13-14(8)9(7)15/h4-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUNYJQKRKCPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363048 | |

| Record name | ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

64689-83-4 | |

| Record name | ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B1621414.png)

![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)